

Spectroscopic Characterization of 2,6-Dibromonaphthalene-1,5-diol: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Dibromonaphthalene-1,5-diol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **2,6-Dibromonaphthalene-1,5-diol** (CAS No. 84-59-3), a halogenated aromatic diol of interest in synthetic chemistry and materials science. Due to the limited availability of public domain experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on its chemical structure and the known spectral properties of related compounds. Detailed experimental protocols for obtaining this data are also provided to facilitate its empirical verification.

Compound Overview

2,6-Dibromonaphthalene-1,5-diol is a naphthalene derivative substituted with two bromine atoms and two hydroxyl groups. Its chemical structure (Figure 1) suggests a rigid, planar molecule with potential for hydrogen bonding and specific electronic properties conferred by the electron-withdrawing bromine atoms and electron-donating hydroxyl groups.

Chemical Structure:

Figure 1. Chemical structure of **2,6-Dibromonaphthalene-1,5-diol**.

Molecular Formula: $C_{10}H_6Br_2O_2$ [1][2][3]

Molecular Weight: 317.96 g/mol [1][3][4]

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic characterization of **2,6-Dibromonaphthalene-1,5-diol**. These predictions are based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data (500 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~10.0 - 11.0	Singlet (broad)	2H	Ar-OH
~7.8 - 8.0	Doublet	2H	H-4, H-8
~7.3 - 7.5	Doublet	2H	H-3, H-7

Table 2: Predicted ^{13}C NMR Spectral Data (125 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Carbon Assignment
~150 - 155	C-1, C-5
~130 - 135	C-4a, C-8a
~125 - 130	C-3, C-7
~115 - 120	C-4, C-8
~110 - 115	C-2, C-6

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: Predicted FT-IR Spectral Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500 - 3200	Strong, Broad	O-H stretch (hydrogen-bonded)
3100 - 3000	Medium	C-H stretch (aromatic)
1600 - 1580	Medium	C=C stretch (aromatic ring)
1500 - 1400	Medium	C=C stretch (aromatic ring)
1300 - 1200	Strong	C-O stretch (phenol)
1000 - 900	Medium	C-H out-of-plane bend
700 - 600	Strong	C-Br stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
316	~50	[M] ⁺ (with ⁷⁹ Br ₂)
318	100	[M] ⁺ (with ⁷⁹ Br ⁸¹ Br)
320	~50	[M] ⁺ (with ⁸¹ Br ₂)
237/239	Variable	[M-Br] ⁺
158	Variable	[M-2Br] ⁺

UV-Visible (UV-Vis) Spectroscopy

Table 5: Predicted UV-Vis Spectral Data (in Ethanol)

λ_{max} (nm)	Molar Absorptivity (ϵ , L mol ⁻¹ cm ⁻¹)	Transition
~230	High	$\pi \rightarrow \pi$
~280	Medium	$\pi \rightarrow \pi$
~330	Low	$n \rightarrow \pi^*$

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of **2,6-Dibromonaphthalene-1,5-diol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 500 MHz NMR spectrometer.
- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **2,6-Dibromonaphthalene-1,5-diol**.
 - Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton NMR spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
 - Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon-13 NMR spectrum.

- Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
- Reference the spectrum to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation (KBr Pellet Method):
 - Mix approximately 1-2 mg of **2,6-Dibromonaphthalene-1,5-diol** with 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
 - Grind the mixture to a fine, uniform powder.
 - Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
- Data Acquisition:
 - Record the spectrum over the range of 4000-400 cm⁻¹.
 - Acquire a background spectrum of a pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (MS)

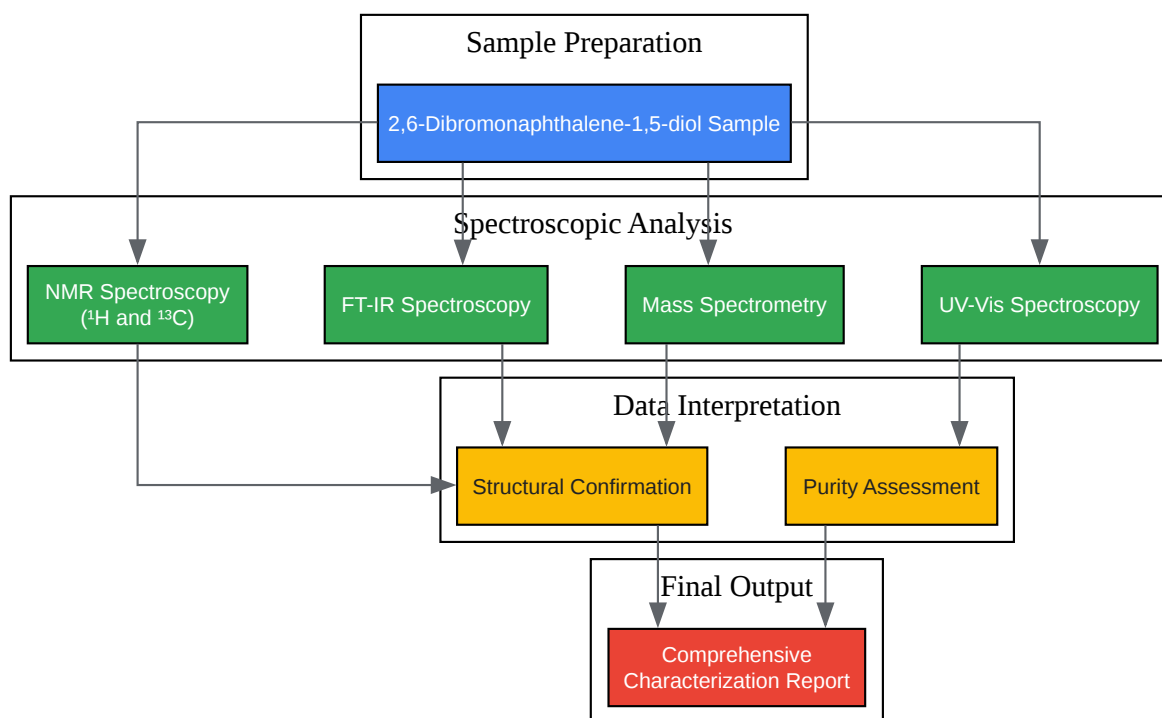
- Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
- Sample Introduction: Introduce a small amount of the solid sample into the ion source via a direct insertion probe.
- Data Acquisition:
 - Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
 - Typical EI conditions: electron energy of 70 eV.

UV-Visible (UV-Vis) Spectroscopy

- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Sample Preparation:
 - Prepare a stock solution of **2,6-Dibromonaphthalene-1,5-diol** in a suitable UV-grade solvent (e.g., ethanol or acetonitrile) of a known concentration (e.g., 1 mg/mL).
 - Prepare a series of dilutions from the stock solution to determine the molar absorptivity accurately.
- Data Acquisition:
 - Record the absorption spectrum over a wavelength range of 200-800 nm.
 - Use a quartz cuvette with a 1 cm path length.
 - Use the pure solvent as a reference.

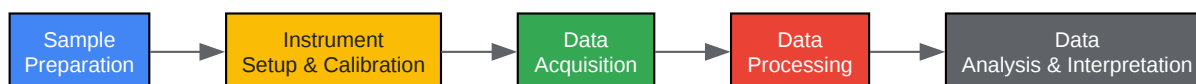
Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the complete spectroscopic characterization of **2,6-Dibromonaphthalene-1,5-diol** and the general workflow for a single spectroscopic analysis.



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Caption: Overall workflow for the spectroscopic characterization.



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Caption: General workflow for a single spectroscopic analysis.

Conclusion

This technical guide provides a foundational framework for the spectroscopic characterization of **2,6-Dibromonaphthalene-1,5-diol**. The predicted data serves as a benchmark for researchers, and the detailed protocols offer a standardized approach to obtaining empirical

results. The comprehensive spectroscopic analysis outlined herein is crucial for confirming the structure, assessing the purity, and understanding the electronic properties of this compound, which are essential for its applications in drug development and materials science.

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